2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Overview
Description
2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an indolinone moiety, a thiazolo[3,2-b][1,2,4]triazine ring, and a phenyl group, which contribute to its diverse chemical reactivity and biological activity.
Scientific Research Applications
2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common method includes the condensation of isatins with malononitriles in the presence of catalysts such as piperidine acetate, DBU, or Al2O3 . Additionally, microwave irradiation and iodine at elevated temperatures have been applied to facilitate the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . By targeting these kinases, the compound can disrupt cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(1,2-Dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one: Similar in structure but differs in the ring system.
(3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b4,5-b’]difuran-2,6(3H,7H)-dione: Another compound with an indolinone moiety but with different electronic properties.
Uniqueness
2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione stands out due to its unique combination of an indolinone moiety, a thiazolo[3,2-b][1,2,4]triazine ring, and a phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
(2Z)-2-(1-methyl-2-oxoindol-3-ylidene)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O3S/c1-23-13-10-6-5-9-12(13)14(18(23)26)16-19(27)24-20(28-16)21-17(25)15(22-24)11-7-3-2-4-8-11/h2-10H,1H3/b16-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCPNAHYRFVQC-PEZBUJJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607384-94-1 | |
Record name | (2Z)-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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